2-Iodoheptane

Vue d'ensemble

Description

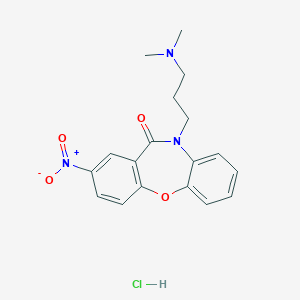

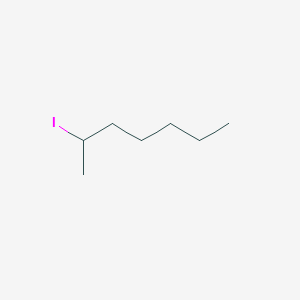

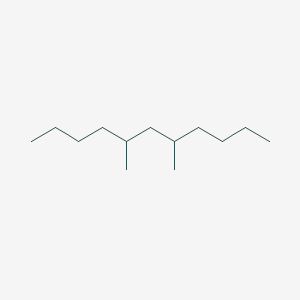

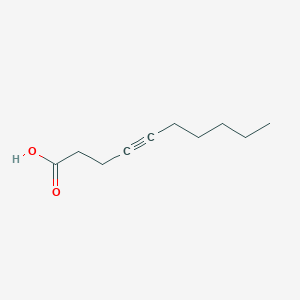

2-Iodoheptane is a chemical compound with the molecular formula C7H15I . It has a molecular weight of 226.0985 .

Molecular Structure Analysis

The molecular structure of 2-Iodoheptane consists of a seven-carbon chain (heptane) with an iodine atom attached to the second carbon .Physical And Chemical Properties Analysis

2-Iodoheptane has a molecular weight of 226.0985 . More detailed physical and chemical properties such as boiling point, density, and heat capacity can be found in thermophysical property data collections .Applications De Recherche Scientifique

Carbon-Carbon Bond Formation

- Synthesis and Applications : 2-Iodoheptane, specifically 1-chloro-3-iodoheptane, has been used in the transformation of terminal alkenes into 1-chloro-3-iodoalkanes. This compound facilitates the synthesis of various organic structures, including dialkyl 2-butylcyclobutane-1,1-dicarboxylates and dialkyl (E)-3-octene-1,1-dicarboxylates. These products have further applications in the synthesis of compounds like (E)-5-decenyl acetate and 1,4-nonanolide (Miyano, Hokari, Umeda, & Hashimoto, 1980).

Molecular Interaction Studies

- Intermolecular Aggregates : Research has shown that 1-iodoheptane can form stable aggregates with other compounds like tetramethylethylenediamine. These aggregates have been characterized through various spectroscopic methods and X-ray diffraction, revealing significant molecular interactions (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Electrochemical Studies

- Adsorption on Electrodes : Iodoheptane has been studied for its adsorption behavior on Pt(111) electrodes. In situ scanning tunneling microscopy and cyclic voltammetry reveal insights into the spatial arrangements and phase transitions of iodoheptane molecules under varying electrochemical potentials (Chen, Yau, & Chang, 2002).

Material Science and Antibacterial Properties

- Polyphosphazene Electrospun Fibers : Iodoheptane has been used in the preparation of quaternized organic–inorganic hybrid brush polyphosphazene-co-poly[2-(dimethylamino)ethyl methacrylate] electrospun fibers. These materials demonstrate significant antibacterial properties, especially against Escherichia coli, making them potentially useful in medical applications (Liu, Zhang, Tian, Sen, & Allcock, 2012).

Radiolysis Studies

- Radical Production Analysis : Iodoheptane has been used in studies analyzing radical production in the radiolysis of hydrocarbons. These studies provide insights into the chemical reactions and interactions occurring under irradiation conditions (Weber, Forsyth, & Schuler, 1955).

Catalysis and Chemical Synthesis

- Catalyst Recovery and Re-use : In the field of phase transfer catalysis, iodoheptane's conversion has been used as a model reaction to explore the recovery and re-use of catalysts using nanofiltration membranes. This research is crucial for developing sustainable and efficient chemical synthesis processes (Luthra, Yang, Santos, White, & Livingston, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUTWECDRZFXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334078 | |

| Record name | 2-Iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodoheptane | |

CAS RN |

18589-29-2 | |

| Record name | 2-Iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)